Rocaglaol - 147059-46-9

Rocaglaol

Catalog Number: EVT-1220645
CAS Number: 147059-46-9
Molecular Formula: C26H26O6
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rocaglaol is a natural product classified as a flavagline, a subclass of flavolignans. [, , ] It is primarily isolated from the plants of the genus Aglaia, particularly from the bark of Aglaia crassinervia. [, , , ] Rocaglaol has garnered significant interest in scientific research due to its potent cytotoxic and antitumor activities, making it a promising lead compound for developing novel anticancer therapies. [, , , , , , , , ]

Extraction from Natural Sources:

Rocaglaol is primarily obtained by extraction from various Aglaia species. [, , , ] The extraction process typically involves using solvents like methanol or chloroform, followed by chromatographic techniques to isolate and purify rocaglaol from other plant constituents. [, , ]

Synthesis Analysis

Rocaglaol has been reported to inhibit protein synthesis by targeting eukaryotic initiation factor 4A (eIF4A). [, , ] eIF4A is a key component of the translation initiation complex, which is essential for protein synthesis. []

Inhibition of Fli-1:

Recent studies have identified rocaglaol as a potent inhibitor of friend leukemia integration 1 (Fli-1), an oncogenic transcription factor overexpressed in various hematological malignancies. [, ] Rocaglaol suppresses Fli-1 transactivation ability, leading to the downregulation of Fli-1 target genes involved in cell proliferation, survival, and differentiation. []

Molecular Structure Analysis

While several molecular targets of rocaglaol have been identified, further studies are necessary to fully elucidate its mechanism of action and identify additional targets. [, , , ] Understanding its precise molecular interactions will facilitate the rational design of more effective rocaglaol-based therapies.

Extensive in vivo studies and clinical trials are required to evaluate the efficacy and safety of rocaglaol and its derivatives as potential therapeutic agents. [, ] These studies should focus on determining optimal dosages, treatment regimens, and potential side effects.

Exploration of Synergistic Effects:

Investigating the synergistic effects of rocaglaol with other anticancer agents or treatment modalities could lead to more effective therapeutic strategies. [] Combining rocaglaol with conventional chemotherapy or radiotherapy might enhance its anticancer efficacy and overcome drug resistance.

Mechanism of Action

Rocaglaol exhibits its anticancer effects through a multifaceted mechanism of action that involves several cellular pathways. [, , , , , ]

Induction of Apoptosis:

Rocaglaol has been shown to induce apoptosis, a programmed cell death process, in various cancer cell lines. [, , , , , ] This effect is mediated through the activation of caspases, a family of proteases involved in apoptosis execution. [, ] Rocaglaol also triggers the translocation of Apoptosis Inducing Factor (AIF) and caspase-12 from the endoplasmic reticulum (ER) to the nucleus, further contributing to apoptosis. []

Cell Cycle Arrest:

Rocaglaol induces cell cycle arrest at the G2/M phase, a critical checkpoint in the cell cycle that ensures proper DNA replication and segregation before cell division. [, ] This arrest is associated with the downregulation of Cdc25C, a phosphatase that activates cyclin-dependent kinase 1 (Cdc2), a key regulator of G2/M transition. []

Inhibition of Signaling Pathways:

Rocaglaol has been shown to inhibit several signaling pathways implicated in cancer cell survival, proliferation, and metastasis. [, , , , ] Notably, rocaglaol suppresses the PI3K/Akt/mTOR pathway, a central signaling cascade involved in cell growth, proliferation, and metabolism. [, , ] It also inhibits the JAK2/STAT3 pathway, another important signaling pathway involved in cell survival, proliferation, and inflammation. [] Additionally, rocaglaol disrupts the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. [, , ]

Physical and Chemical Properties Analysis

Rocaglaol is a lipophilic compound with limited water solubility. [, ] This property can hinder its bioavailability and limit its therapeutic applications. [] To overcome this limitation, researchers have synthesized water-soluble derivatives of rocaglaol by introducing polar functional groups. []

Anticancer Agent:

Rocaglaol exhibits potent and selective cytotoxic activity against various cancer cell lines, including leukemia, breast cancer, liver cancer, and lung cancer cells. [, , , , , , ] Its ability to induce apoptosis, arrest the cell cycle, and inhibit crucial signaling pathways makes it a promising candidate for developing novel anticancer therapies.

Fungicidal Agent:

Rocaglaol displays significant antifungal activity against several plant pathogenic fungi, including Botrytis cinerea, Colletotrichum gloeosporioides, Pestalotiopsis sp., and Pyricularia grisea (rice blast fungus). [, , ] Its fungicidal activity is comparable to or even higher than that of some commercial fungicides, highlighting its potential for agricultural applications.

Insecticidal Agent:

Extracts from Aglaia species containing rocaglaol and other flavaglines have shown insecticidal activity against various insect pests, including Spodoptera littoralis and Brithys crini. [] Rocaglaol's insecticidal effects are attributed to its ability to disrupt insect nervous system function. []

Development of Water-Soluble Derivatives:

Further research is needed to develop more potent and water-soluble derivatives of rocaglaol with improved bioavailability and pharmacological properties. [] This could involve exploring different chemical modifications of the rocaglaol scaffold or formulating it into suitable delivery systems.

Applications

Given its potent antifungal and insecticidal activities, further research is warranted to explore the potential of rocaglaol and its derivatives as biopesticides for agricultural applications. [, , , ] Developing environmentally friendly and sustainable pest control strategies based on rocaglaol could contribute to enhancing crop yields and ensuring food security.

Aglafoline

  • Compound Description: Aglafoline is a flavagline compound isolated from Aglaia argentea. It exhibits growth inhibition against postharvest pathogens, including Botrytis cinerea, Colletotrichum gloeosporioides, and Pestalotiopsis sp [].
  • Relevance: Aglafoline belongs to the same chemical class (flavaglines) as Rocaglaol and shares a similar core structure. Both compounds demonstrate potent antifungal activity [].

Didesmethylrocaglamide

  • Compound Description: Didesmethylrocaglamide, another flavagline, has been isolated from Aglaia argentea and demonstrates potent inhibition of postharvest pathogens [].
  • Relevance: This compound shares structural similarities and biological activity with Rocaglaol, further highlighting the antifungal properties within the flavagline class [].

FL3

  • Compound Description: FL3 is a synthetic analog of Rocaglaol, designed and synthesized as part of research into flavagline-based anticancer agents. It demonstrates superior pharmacological activities compared to Rocaglaol, including enhanced cytotoxicity against cancer cell lines, particularly multidrug-resistant MCF7 and HepG2 lines [, ]. Importantly, FL3 does not exhibit cardiotoxicity and even protects cardiomyocytes against doxorubicin-induced apoptosis [].
  • Relevance: FL3, a synthetic derivative of Rocaglaol, shows improved potency and a better safety profile [, ]. This highlights the potential of developing Rocaglaol analogs as effective and safer anticancer therapies.
  • Compound Description: Dehydroaglaiastatin is a rocaglamide derivative found in the bark of Aglaia elaeagnoidea []. It displays notable cytotoxicity against the HepG2 human liver cancer cell line [].
  • Relevance: Structurally, dehydroaglaiastatin is closely related to Rocaglaol, and both compounds exhibit cytotoxicity against cancer cell lines, albeit with varying potencies []. This suggests shared structural features contribute to the anticancer activity observed in both compounds.

8b-O-5-oxohexylrocaglaol

  • Compound Description: This compound is a newly identified rocaglamide, isolated from both the bark of Aglaia elaeagnoidea and the whole tree of A. odorata. It exhibits significant cytotoxicity against the HepG2 human liver cancer cell line [].
  • Relevance: This compound, directly derived from Rocaglaol, exhibits potent cytotoxicity against liver cancer cells, further strengthening the evidence for the anticancer potential within this family of compounds [].

Rocagloic acid

  • Compound Description: Rocagloic acid is a rocaglamide derivative isolated from the fruits of Amoora cucullata []. It demonstrates selective cytotoxicity against the NCI-H187 cell line [].
  • Relevance: Rocagloic acid and Rocaglaol belong to the same family of compounds and share structural similarities. The selective cytotoxicity exhibited by rocagloic acid suggests that specific structural features within this compound class contribute to anticancer activity against certain cancer cell lines [].

3'-Hydroxymethylrocaglate

  • Compound Description: This compound is another rocaglamide derivative isolated from the fruits of Amoora cucullata []. Like rocagloic acid, it also exhibits selective cytotoxicity against the NCI-H187 cell line [].
  • Relevance: Both 3'-Hydroxymethylrocaglate and Rocaglaol belong to the rocaglamide family. The selective cytotoxicity of 3'-Hydroxymethylrocaglate highlights the potential for developing compounds within this class as targeted anticancer agents [].

1-O-formylmethyl rocaglate

  • Compound Description: A rocaglamide derivative isolated from the fruits of Amoora cucullata [], this compound displays potent cytotoxicity against KB, BC, and NCI-H187 cell lines [].
  • Relevance: This rocaglamide shares structural features with Rocaglaol and exhibits potent cytotoxic effects on various cancer cells, emphasizing the importance of exploring this class of compounds for their anticancer properties [].

Methylrocaglate

  • Compound Description: Found in the fruits of Amoora cucullata, methylrocaglate is a rocaglamide derivative that exhibits potent cytotoxicity against KB, BC, and NCI-H187 cell lines [].
  • Relevance: As a member of the rocaglamide family, methylrocaglate, like Rocaglaol, exhibits potent cytotoxicity against various cancer cells, reinforcing the potential of this compound class in anticancer drug development [].

1-O-formylrocagloic acid

  • Compound Description: This is a newly identified rocaglamide derivative found in the fruits of Amoora cucullata[15]. It shows potent cytotoxicity against KB, BC, and NCI-H187 cell lines [].
  • Relevance: Sharing a close structural relationship with Rocaglaol, this novel rocaglamide exhibits potent cytotoxicity against various cancer cells, adding to the growing evidence supporting the anticancer potential of this compound class [].

3'-hydroxy rocagloic acid

  • Compound Description: This is another new rocaglamide derivative discovered in the fruits of Amoora cucullata []. It shows potent cytotoxicity against KB, BC, and NCI-H187 cell lines [].
  • Relevance: This newly identified rocaglamide, structurally related to Rocaglaol, also shows significant anticancer activity, further emphasizing the importance of exploring this class of compounds for their therapeutic potential [].

Aglaxiflorin A

  • Compound Description: Aglaxiflorin A is a flavonol-cinnamaminopyrrolidine adduct isolated from Aglaia laxiflora. While structurally related to other compounds isolated from this plant, Aglaxiflorin A did not exhibit cytotoxic activity [].
  • Relevance: Isolated alongside Rocaglaol from the same plant species, Aglaxiflorin A, despite its structural relation to bioactive compounds, does not exhibit cytotoxicity []. This contrast suggests that specific structural features within this class of compounds are crucial for conferring biological activity.

4′-Demethoxy-3′,4′-methylenedioxyrocaglaol

  • Compound Description: This flavagline-like compound isolated from Dysoxylum binectariferum exhibits strong inhibitory activity against Fli-1, a transcription factor overexpressed in various hematological malignancies []. It alters the expression of Fli-1 target genes, suppresses proliferation, induces apoptosis, and promotes erythroid differentiation in leukemic cells [].
  • Relevance: This compound, structurally similar to Rocaglaol, exhibits potent anti-leukemic activity by inhibiting Fli-1 []. This finding suggests that Rocaglaol and its analogs could be investigated for their potential against Fli-1-driven malignancies.

14. 1-(2-(Dimethylamino)acetyl)-Rocaglaol (MQ-16) * Compound Description: This is a synthetic flavagline compound that exhibits promising activity against chronic myeloid leukemia (CML) K562 cells []. It inhibits proliferation, induces apoptosis, and affects the expression of proteins related to the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK pathways [].* Relevance: MQ-16 is a synthetic derivative of Rocaglaol, specifically designed to target CML. Its potent anticancer activity against CML cells highlights the therapeutic potential of modifying the Rocaglaol scaffold to enhance its efficacy against specific cancers [].

15. Rocaglamide * Compound Description: Rocaglamide is a cyclopentabenzofuran lignan protein synthesis inhibitor found in the leaves of Aglaia odorata []. It is a potent inhibitor of K-ras-NRK cell growth and induces normal morphology in these cells. Rocaglamide specifically inhibits protein synthesis and reduces the amount of Ras protein []. * Relevance: Rocaglamide is a structurally related compound to Rocaglaol, both sharing the cyclopentabenzofuran core. Both compounds show potent cytotoxic activity against cancer cells and act by inhibiting protein synthesis [], indicating a shared mechanism of action.

  • Compound Description: Aglaiastatin is a novel cyclopentabenzofuran isolated from the leaves of Aglaia odorata []. It is a potent inhibitor of K-ras-NRK cell growth, induces normal morphology in these cells, and specifically inhibits protein synthesis, potentially by inhibiting the de novo synthesis of Ras [].
  • Relevance: Aglaiastatin shares structural similarities with Rocaglaol, and both compounds exhibit potent cytotoxicity against cancer cells by inhibiting protein synthesis, suggesting a common mechanism of action despite structural differences [].

Properties

CAS Number

147059-46-9

Product Name

Rocaglaol

IUPAC Name

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1

InChI Key

RRVZOJQBRVGMMK-HCBGRYSISA-N

SMILES

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5

Synonyms

Rocaglaol

Canonical SMILES

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.